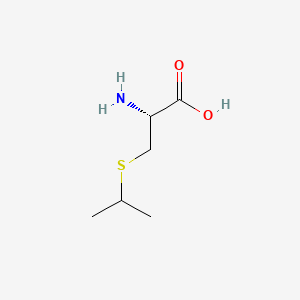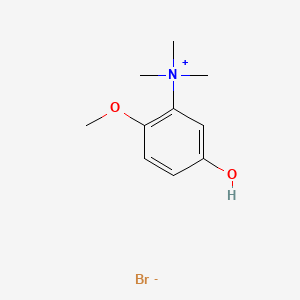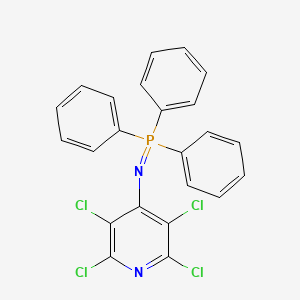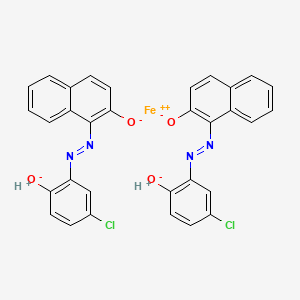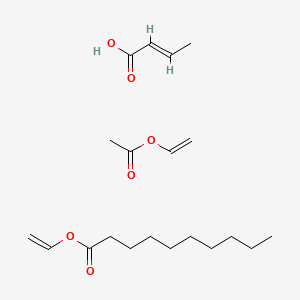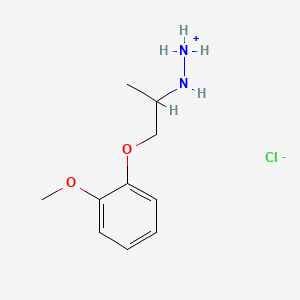
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is an organic compound that features a hydrazine group attached to an ethyl chain, which is further connected to an o-methoxyphenoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride typically involves the reaction of o-methoxyphenol with ethyl bromide to form o-methoxyphenoxymethyl ethyl ether. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazine compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Applications De Recherche Scientifique
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylhydrazine hydrochloride
- Hydrazine hydrate
- 1-(2-Methoxyphenyl)ethylhydrazine hydrochloride
Uniqueness
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is unique due to the presence of the o-methoxyphenoxymethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
70145-88-9 |
|---|---|
Formule moléculaire |
C10H17ClN2O2 |
Poids moléculaire |
232.71 g/mol |
Nom IUPAC |
[1-(2-methoxyphenoxy)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8(12-11)7-14-10-6-4-3-5-9(10)13-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
Clé InChI |
KCZSPXMVHBRQEW-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC=C1OC)N[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



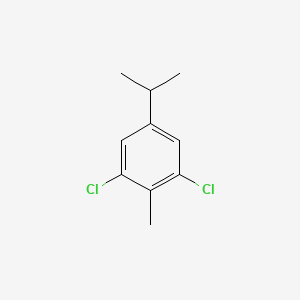
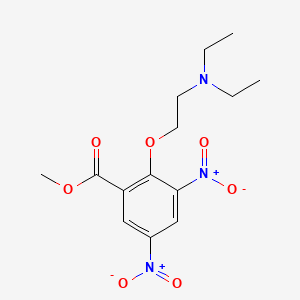
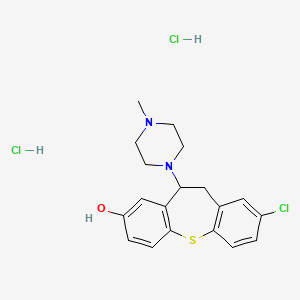
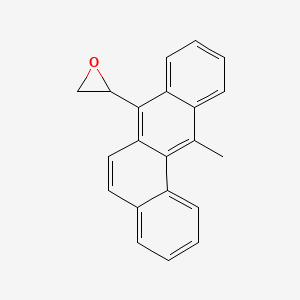
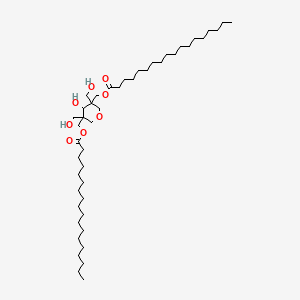
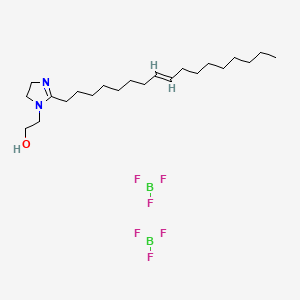
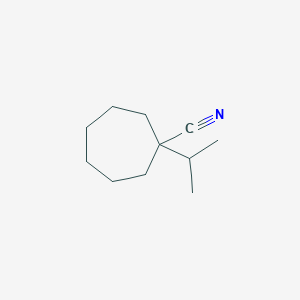
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
